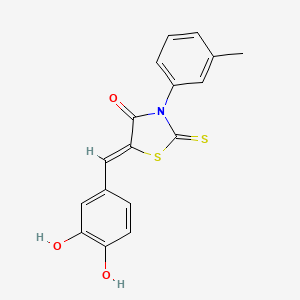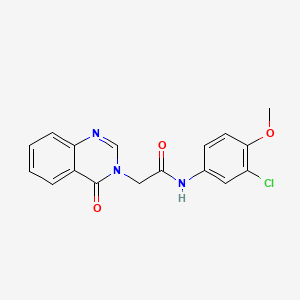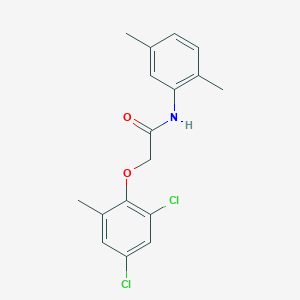![molecular formula C13H19N3OS B5227896 N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5227896.png)
N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a selective inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the regulation of immune responses.
作用機序
N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide selectively inhibits JAK3 by binding to its ATP-binding site, which prevents the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. This leads to the inhibition of cytokine signaling and subsequent suppression of the immune response.
Biochemical and Physiological Effects:
N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has been shown to have significant biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of autoimmune diseases. N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide can also reduce the activation and proliferation of T cells, which are the primary effector cells in autoimmune diseases. In addition, N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide can modulate the differentiation and function of regulatory T cells, which play a crucial role in maintaining immune tolerance.
実験室実験の利点と制限
N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments. It is a highly selective inhibitor of JAK3, which minimizes off-target effects. It has a long half-life, which allows for once-daily dosing. It has been shown to be effective in various animal models of autoimmune diseases. However, N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide also has some limitations. It can suppress the immune response, which may increase the risk of infections. It can also affect the function of other immune cells, such as natural killer (NK) cells, which may have unintended consequences.
将来の方向性
N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, there are several future directions that need to be explored. Firstly, the long-term safety and efficacy of N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide need to be evaluated in larger clinical trials. Secondly, the optimal dosing regimen and treatment duration need to be determined. Thirdly, the potential combination therapy with other immunomodulatory agents needs to be investigated. Finally, the potential use of N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide in other diseases, such as cancer and transplantation, needs to be explored.
Conclusion:
In conclusion, N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide is a selective inhibitor of JAK3 that has potential therapeutic applications in various autoimmune diseases. It inhibits cytokine signaling and reduces inflammation by suppressing the immune response. N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments, but also has some limitations. Further research is needed to evaluate its long-term safety and efficacy, optimal dosing regimen, and potential combination therapy with other immunomodulatory agents.
合成法
N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide is synthesized through a multi-step process, which involves the reaction of 2-amino-4,6-dimethylpyrimidine with thionyl chloride to produce 2-chloro-4,6-dimethylpyrimidine. The resulting compound is then reacted with cyclopentylamine to form N-cyclopentyl-2-chloro-4,6-dimethylpyrimidine. Finally, the desired product, N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide, is obtained by reacting N-cyclopentyl-2-chloro-4,6-dimethylpyrimidine with thioacetic acid.
科学的研究の応用
N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, which is involved in the signaling pathway of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide can suppress the immune response and reduce inflammation, which is the underlying cause of autoimmune diseases.
特性
IUPAC Name |
N-cyclopentyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-9-7-10(2)15-13(14-9)18-8-12(17)16-11-5-3-4-6-11/h7,11H,3-6,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQWKFKZBRDMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804605 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5227822.png)
![6-methyl-5-{5-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B5227839.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5227844.png)
![3-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5227859.png)
![N-[5-(4-morpholinylsulfonyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5227873.png)
![2-(2,4-difluorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5227879.png)

![N-{2-[(allylamino)carbonyl]phenyl}-4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5227888.png)
![3-(4-fluorophenyl)-5-{2-[(2-methylbenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227903.png)
![N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5227907.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B5227915.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227916.png)
